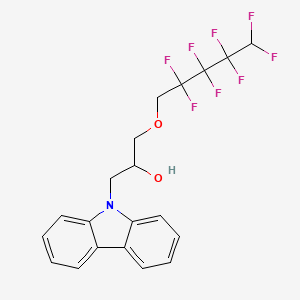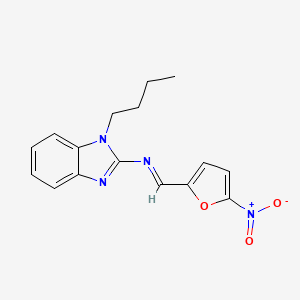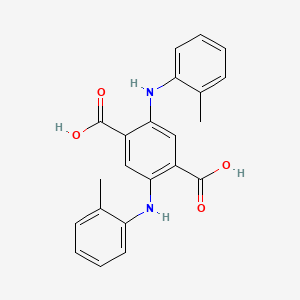![molecular formula C16H15BrO3 B14148121 1-[4-[(4-Bromophenyl)methoxy]-3-methoxyphenyl]ethanone CAS No. 938022-76-5](/img/structure/B14148121.png)
1-[4-[(4-Bromophenyl)methoxy]-3-methoxyphenyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-[(4-Bromophenyl)methoxy]-3-methoxyphenyl]ethanone is an organic compound with the molecular formula C15H13BrO3 It is a derivative of acetophenone, where the phenyl ring is substituted with bromine and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[(4-Bromophenyl)methoxy]-3-methoxyphenyl]ethanone typically involves the bromination of 4-methoxyacetophenone followed by etherification. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is carried out in the presence of a solvent like acetic acid or dichloromethane. The etherification step involves the reaction of the brominated product with methoxyphenol in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[4-[(4-Bromophenyl)methoxy]-3-methoxyphenyl]ethanone undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine and methoxy groups on the phenyl ring can participate in electrophilic aromatic substitution reactions, where the aromatic ring is attacked by electrophiles.
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (Cl2, Br2), sulfuric acid (H2SO4), and nitric acid (HNO3).
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can lead to the formation of halogenated or nitrated derivatives, while nucleophilic substitution can result in the replacement of the bromine atom with other functional groups.
Scientific Research Applications
1-[4-[(4-Bromophenyl)methoxy]-3-methoxyphenyl]ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-[4-[(4-Bromophenyl)methoxy]-3-methoxyphenyl]ethanone involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups on the phenyl ring can influence the compound’s reactivity and binding affinity to biological targets. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Bromoacetophenone: A simpler analog with a bromine atom on the phenyl ring and an acetyl group.
4-Methoxyacetophenone: A compound with a methoxy group on the phenyl ring and an acetyl group.
4-Bromo-3-methoxyacetophenone: A compound with both bromine and methoxy groups on the phenyl ring and an acetyl group.
Uniqueness
1-[4-[(4-Bromophenyl)methoxy]-3-methoxyphenyl]ethanone is unique due to the presence of both bromine and methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and potential applications. The combination of these substituents provides a distinct set of properties that can be leveraged in various scientific and industrial contexts.
Properties
CAS No. |
938022-76-5 |
|---|---|
Molecular Formula |
C16H15BrO3 |
Molecular Weight |
335.19 g/mol |
IUPAC Name |
1-[4-[(4-bromophenyl)methoxy]-3-methoxyphenyl]ethanone |
InChI |
InChI=1S/C16H15BrO3/c1-11(18)13-5-8-15(16(9-13)19-2)20-10-12-3-6-14(17)7-4-12/h3-9H,10H2,1-2H3 |
InChI Key |
UUBGZXLLWGXZRA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCC2=CC=C(C=C2)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2-Methoxyphenyl)amino]benzonitrile](/img/structure/B14148040.png)
![6-[[4,6-Bis(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy]-2-methylpyridazin-3-one](/img/structure/B14148048.png)
![1-[trans-4-[(1E)-2-(trans-4-Ethenylcyclohexyl)ethenyl]cyclohexyl]-4-methylbenzene](/img/structure/B14148056.png)





![(2E)-3-(3,4-dimethoxyphenyl)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]prop-2-enamide](/img/structure/B14148082.png)
![5,8-Dihydro-2-(4-formyl-1-piperazinyl)-5-oxopyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B14148093.png)
![5-(2-methoxyphenyl)-8,8-dimethyl-2-thioxo-2,3,5,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6(1H,7H)-dione](/img/structure/B14148108.png)

![3-hydroxy-5-{4-[2-(2-methylphenoxy)ethoxy]phenyl}-1-[3-(morpholin-4-yl)propyl]-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14148118.png)

